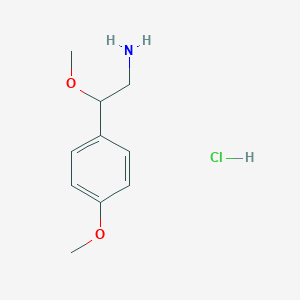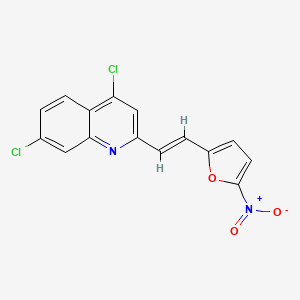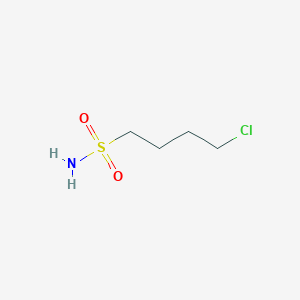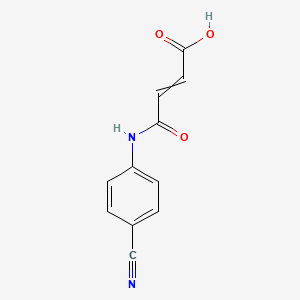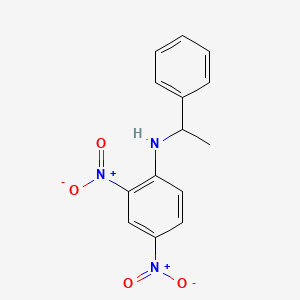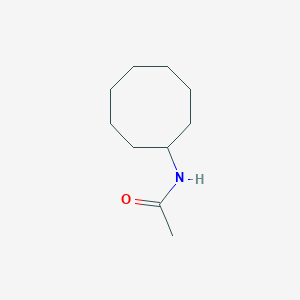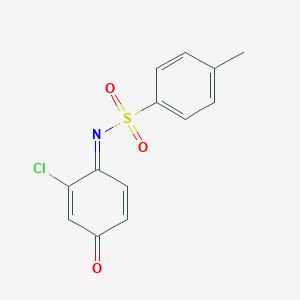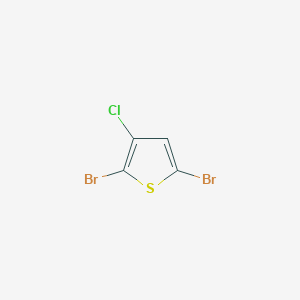
2,5-Dibrom-3-chlorthiophen
Übersicht
Beschreibung
2,5-Dibromo-3-chlorothiophene is a chloro substituted thiophene derivative that is electron deficient . It has been used for the synthesis of medium to wide bandgap highly efficient polymer semiconductors .
Synthesis Analysis
2,5-Dibromo-3-chlorothiophene has been used for the synthesis of medium to wide bandgap highly efficient polymer semiconductors . It is used to synthesize polymer semiconductors that can be processed with toluene, THF, and xylenes for eco-friendly low-cost solution processing organic solar cells .Molecular Structure Analysis
The chemical formula of 2,5-Dibromo-3-chlorothiophene is C4HBr2ClS . The molecular weight is 276.38 g/mol .Chemical Reactions Analysis
2,5-Dibromo-3-chlorothiophene is used in the synthesis of medium to wide bandgap highly efficient polymer semiconductors . It is an electron-deficient chloro substituted thiophene derivative .Physical And Chemical Properties Analysis
2,5-Dibromo-3-chlorothiophene has a melting point of 24 °C - 25 °C . It appears as off-white powder/crystals .Wissenschaftliche Forschungsanwendungen
Synthese von Polymerspeicherhalbleitern
2,5-Dibrom-3-chlorthiophen ist ein elektronenarmes Chlor-substituiertes Thiophenderivat, das für die Synthese von mittleren bis breiten Bandlücken mit hoher Effizienz polymeren Halbleitern verwendet wurde . Diese Halbleiter können mit Toluol, THF und Xylol für eine umweltfreundliche kostengünstige Lösung verarbeitet werden .
Organische Solarzellen
Die Verbindung wurde bei der Entwicklung organischer Solarzellen verwendet . Die Verwendung von this compound bei der Synthese von Polymerspeicherhalbleitern trägt zur Herstellung von hochlöslichen Polymerspeicherhalbleitern bei, die mit Toluol, THF und Xylol für umweltfreundliche kostengünstige Lösungsprozesse organischer Solarzellen verarbeitet werden können .
Halbleitersynthese
This compound wird als Zwischenprodukt bei der Synthese organischer Halbleitermaterialien verwendet . Diese Materialien finden Anwendung in verschiedenen elektronischen Geräten, darunter Transistoren, Leuchtdioden und Solarzellen .
Organische Photovoltaik
Die Verbindung wird im Bereich der organischen Photovoltaik verwendet . Organische Photovoltaik ist eine Art Solarzelle, die organische Verbindungen verwendet, um Licht zu absorbieren und in Elektrizität umzuwandeln .
Chemische Bausteine
This compound wird als Baustein bei der Synthese verschiedener chemischer Verbindungen verwendet . Es ist besonders nützlich bei der Herstellung von heterocyclischen Verbindungen .
Dibrommonomere
Die Verbindung wird bei der Herstellung von Dibrommonomeren verwendet . Diese Monomere können zur Herstellung verschiedener Polymere mit einer Vielzahl von Anwendungen verwendet werden .
Wirkmechanismus
Target of Action
2,5-Dibromo-3-chlorothiophene is primarily used in the synthesis of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors are the primary targets of 2,5-Dibromo-3-chlorothiophene. The compound’s electron-deficient nature due to the chloro substitution makes it an ideal candidate for this purpose .
Mode of Action
The mode of action of 2,5-Dibromo-3-chlorothiophene involves its interaction with the polymer semiconductors. As an electron-deficient compound, 2,5-Dibromo-3-chlorothiophene can donate electrons to the semiconductor material, thereby altering its electronic properties .
Biochemical Pathways
The biochemical pathways affected by 2,5-Dibromo-3-chlorothiophene are primarily related to the synthesis and functioning of polymer semiconductors . The compound’s electron-deficient nature allows it to interact with these semiconductors, affecting their electronic properties and, consequently, their performance .
Result of Action
The result of the action of 2,5-Dibromo-3-chlorothiophene is the creation of medium to wide bandgap highly efficient polymer semiconductors . These semiconductors can be used in various applications, including the production of organic solar cells .
Action Environment
The action of 2,5-Dibromo-3-chlorothiophene is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound has a melting point of 24-25 °C , which means that its physical state and reactivity can change with temperature. Additionally, the compound’s reactivity may be affected by the presence of other chemicals in the reaction environment.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,5-dibromo-3-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClS/c5-3-1-2(7)4(6)8-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDFIWWRRJPGOEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308157 | |
| Record name | 2,5-Dibromo-3-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32431-91-7 | |
| Record name | 2,5-Dibromo-3-chlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32431-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



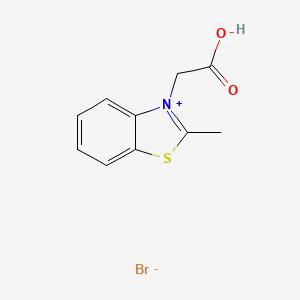
![2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[(4-nitrophenyl)azo]-6-(phenylazo)-](/img/structure/B1655060.png)

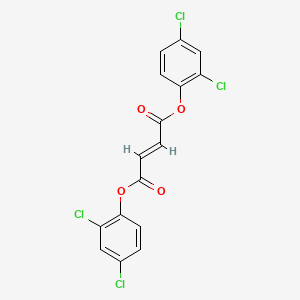
![(4Ar,7aS)-6-benzyl-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridine-5,7-dione;hydrochloride](/img/structure/B1655066.png)
